EINECS 255-534-9

Vue d'ensemble

Description

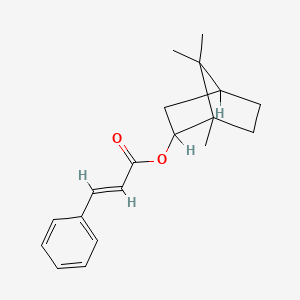

EINECS 255-534-9 is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants. This compound is characterized by the esterification of cinnamic acid with 2-bornyl alcohol, resulting in a unique structure that combines the properties of both cinnamic acid and bornyl alcohol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, 2-bornyl ester, endo- typically involves the esterification of cinnamic acid with 2-bornyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of cinnamic acid, 2-bornyl ester, endo- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

EINECS 255-534-9 can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cinnamic acid or bornyl ketone.

Reduction: Formation of cinnamyl alcohol or bornyl alcohol.

Substitution: Formation of various substituted esters or amides.

Applications De Recherche Scientifique

Scientific Research Applications

-

Toxicological Studies

- EINECS 255-534-9 has been utilized in toxicological research to assess its safety profile and potential health effects. Studies often focus on its toxicity mechanisms, including acute and chronic exposure effects. Research findings indicate that understanding the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for risk assessment .

-

Environmental Impact Assessments

- The compound is also significant in environmental science, particularly in assessing its ecological risks. Evaluations often involve examining its persistence in the environment and potential bioaccumulation in aquatic organisms . Such studies are vital for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).

- Pharmaceutical Development

Industrial Applications

- Chemical Manufacturing

- Material Science

- Agricultural Chemicals

Regulatory Frameworks

The use of this compound is governed by various regulations aimed at ensuring safety for human health and the environment:

- REACH Compliance : Manufacturers and importers must register this substance under REACH, providing data on its properties and uses to facilitate safe handling .

- Safety Data Sheets : Companies using this compound are required to prepare Safety Data Sheets (SDS) that detail handling procedures, potential hazards, and emergency measures .

Case Studies

- Toxicity Assessment Case Study

- Environmental Risk Assessment

Mécanisme D'action

The mechanism of action of cinnamic acid, 2-bornyl ester, endo- involves its interaction with various molecular targets and pathways. For example, its antileishmanial activity is attributed to the induction of mitochondrial swelling and loss of mitochondrial transmembrane potential in Leishmania major promastigotes . This leads to the disruption of mitochondrial function and ultimately the death of the parasite.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl cinnamate: An ester of cinnamic acid with ethanol, commonly used in fragrances and flavors.

Methyl cinnamate: Another ester of cinnamic acid with methanol, also used in the fragrance industry.

Bornyl acetate: An ester of bornyl alcohol with acetic acid, used in perfumes and as a flavoring agent.

Uniqueness

EINECS 255-534-9 stands out due to its unique combination of cinnamic acid and bornyl alcohol properties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Propriétés

Numéro CAS |

41755-67-3 |

|---|---|

Formule moléculaire |

C19H24O2 |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+ |

Clé InChI |

ACTRLDZRLKIJEH-MDZDMXLPSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

SMILES isomérique |

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C)C |

SMILES canonique |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

Key on ui other cas no. |

41755-67-3 |

Synonymes |

bornyl cinnamate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.